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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B1669616

An In-depth Technical Guide to (R)-Crinecerfont: Chemical Properties, Mechanism of Action,
and Experimental Data

Introduction

(R)-Crinecerfont is the R-enantiomer of Crinecerfont, a potent, orally active, and selective non-
peptide Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist.[1][2][3] While its
counterpart, Crinecerfont (the S-enantiomer, also known as NBI-74788 or SSR-125543), has
been extensively studied and developed for the treatment of classic congenital adrenal
hyperplasia (CAH), (R)-Crinecerfont is primarily utilized in a research context.[1][4][5] This
guide provides a comprehensive overview of the chemical properties, mechanism of action,
and available experimental data related to Crinecerfont, which serves as the primary reference
for understanding its enantiomer. Crinecerfont was approved by the U.S. Food and Drug
Administration (FDA) in December 2024 under the brand name Crenessity for the treatment of
CAH.[4][6]

Chemical Properties and Data

The fundamental chemical and physical properties of (R)-Crinecerfont are identical to its S-
enantiomer, differing only in the spatial arrangement at the chiral center.
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Property Value Reference

CAS Number 2649012-21-3 [1]
(R)-4-(2-chloro-4-methoxy-5-
methylphenyl)-N-(2-

IUPAC Name cyclopropyl-1-(3-fluoro-4- 3]

methylphenyl)ethyl)-5-methyl-
N-(prop-2-yn-1-yl)thiazol-2-

amine
Molecular Formula C27H28CIFN20S [31[4]
Molecular Weight 483.04 g/mol 3141171

Monoisotopic Mass

482.1594906 Da

[7]

IEAKXXNRGSLYTQ-
InChl Key [71[8]
DEOSSOPVSA-N
Appearance Solid powder [3]
Purity >98% [3]
Solubility DMSO: 45 mg/mL (93.16 mM) [9]

Mechanism of Action: HPA Axis Modulation

Crinecerfont exerts its therapeutic effects by targeting the hypothalamic-pituitary-adrenal (HPA)

axis, which is dysregulated in congenital adrenal hyperplasia.[10]

In CAH, a deficiency in enzymes required for cortisol synthesis (most commonly 21-

hydroxylase) leads to low cortisol levels.[10][11] This lack of negative feedback prompts the

hypothalamus to secrete Corticotropin-Releasing Factor (CRF), which in turn stimulates the

pituitary gland to release excessive amounts of adrenocorticotropic hormone (ACTH).[7][10]

The overstimulation of the adrenal glands by ACTH results in the overproduction of adrenal
androgens and other steroid precursors.[7][10]

Crinecerfont is a selective CRF1 receptor antagonist.[7][9] By blocking the CRF1 receptors on
the pituitary gland, it directly inhibits the release of ACTH.[7][12] This reduction in ACTH leads
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to a downstream decrease in the production of adrenal androgens, helping to restore hormonal
balance without relying on supraphysiologic doses of glucocorticoids.[8][10][13]
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Caption: Mechanism of Action of (R)-Crinecerfont in the HPA Axis.

Experimental Protocols
Chemical Synthesis Overview

The synthesis of Crinecerfont relies on stereoselective coupling reactions to achieve the
desired enantiomeric purity.[8] While a detailed step-by-step protocol for (R)-Crinecerfont is
not publicly available, the key steps for the synthesis of the (S)-enantiomer are as follows:

o Preparation of the Chiral Intermediate: The process starts with the synthesis of the (S)-2-
cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine intermediate. This is typically achieved via
asymmetric hydrogenation of a prochiral enamine precursor using a chiral ruthenium
catalyst.[8]
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 Activation of Thiazole Amine: The 5-methyl-1,3-thiazol-2-amine derivative is activated. This
involves treatment with propiolic acid chloride in the presence of a base like triethylamine in
a solvent such as dichloromethane (DCM) at controlled temperatures (0-5°C).[8]

e Nucleophilic Substitution: The activated thiazole is then reacted with the chiral amine
intermediate. This nucleophilic substitution reaction is typically carried out at room
temperature for approximately 12 hours to yield the final Crinecerfont product.[8]

Clinical Trial Methodology (Phase 3 - CAHtalyst Study)

The pivotal Phase 3 CAHtalyst study evaluated the efficacy and safety of Crinecerfont in adults
with classic CAH.[14][15] The protocol provides a framework for its biological and clinical
assessment.

o Patient Population: 182 adults with a diagnosis of classic CAH due to 21-hydroxylase
deficiency.[14][15]

o Study Design: A randomized, double-blind, placebo-controlled trial with a 2:1 allocation to
receive either Crinecerfont or a placebo for 24 weeks.[15]

e Treatment Protocol:

o Weeks 1-4 (Stable Glucocorticoid Period): Patients' existing glucocorticoid (GC) doses
were maintained to establish baseline androstenedione levels.[15]

o Weeks 5-24 (Dose Reduction Period): The GC dose was gradually reduced and optimized
to find the lowest possible dose that maintained control of androstenedione levels.[15]

e Primary Endpoint: The primary measure of efficacy was the percent change from the
baseline daily GC dose at week 24, while maintaining androstenedione control.[15]
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Caption: Workflow for the Phase 3 CAHtalyst Clinical Trial.

Quantitative Data Summary
Pharmacokinetic Properties of Crinecerfont

The following table summarizes key pharmacokinetic parameters observed in adult patients.

Parameter Value Note
Median Tmax (Time to Cmax) 4 hours [7]
Plasma Protein Binding >99.9% [7]

Apparent Volume of

o 852 Liters In adults.[7]
Distribution (Vd)

Primarily by CYP3A4; lesser
) extent by CYP2B6, with minor
Metabolism o [7]
contributions from CYP2C8

and CYP2C19.

Effective Half-life (t2) ~14 hours [7]

Apparent Clearance 3.5L/h [7]

~47.3% recovered in feces
Excretion (2.7% as unchanged drug); [7]

~2% in urine.
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Clinical Efficacy Data (Phase 3 - Adults)

Results from the 24-week CAHtalyst study demonstrated significant improvements in patients
treated with Crinecerfont compared to placebo.

Endpoint Crinecerfont Group Placebo Group P-value

Change in Daily

o -27.3% -10.3% <0.001[15]
Glucocorticoid Dose
Patients Achieving 17.5% (18% in
_ ] 62.7% <0.001[14][15]
Physiologic GC Dose another source)
Change in
Androstenedione -299 ng/dL +45.5 ng/dL <0.001[15]

Levels (at Week 4)

Clinical Efficacy Data (Phase 2 - Adolescents)

A 14-day Phase 2 study in adolescents (ages 14-17) with CAH showed significant reductions in
key hormone markers with a 50 mg twice-daily dose of Crinecerfont.[8][11]

Hormone Marker Percent Reduction from Baseline
Adrenocorticotropic Hormone (ACTH) 57.1%
17-hydroxyprogesterone (17-OHP) 69.5%
Androstenedione (A4) 58.3%
Testosterone (in females) 76.2%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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